Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13577214
InChI: InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3
SMILES: CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C
Molecular Formula: C15H21N3O6
Molecular Weight: 339.34 g/mol

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester

CAS No.:

Cat. No.: VC13577214

Molecular Formula: C15H21N3O6

Molecular Weight: 339.34 g/mol

* For research use only. Not for human or veterinary use.

Imidodicarbonic acid, 2-(3-nitro-2-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester -

Specification

Molecular Formula C15H21N3O6
Molecular Weight 339.34 g/mol
IUPAC Name tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate
Standard InChI InChI=1S/C15H21N3O6/c1-14(2,3)23-12(19)17(13(20)24-15(4,5)6)11-10(18(21)22)8-7-9-16-11/h7-9H,1-6H3
Standard InChI Key SDKVOBASBFCVML-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C15_{15}H21_{21}N3_{3}O6_{6} and a molecular weight of 339.34 g/mol . Its IUPAC name is tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(3-nitropyridin-2-yl)carbamate, reflecting the presence of two tert-butoxycarbonyl (Boc) groups and a nitro-substituted pyridine ring . Key structural features include:

  • A pyridine ring with a nitro group at the 3-position.

  • Two Boc groups acting as protecting agents for the amine functionality.

Physicochemical Properties

  • Density: 1.249 ± 0.06 g/cm³ (predicted) .

  • Boiling Point: 418.7 ± 55.0 °C (predicted) .

  • Acidity (pKa): -3.14 ± 0.10 (predicted) .

  • Solubility: Limited data suggest moderate solubility in polar aprotic solvents like dichloromethane or dimethylformamide .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC15_{15}H21_{21}N3_{3}O6_{6}
Molecular Weight339.34 g/mol
Density1.249 g/cm³
Boiling Point418.7 °C

Synthesis and Production

Synthetic Route

The compound is typically synthesized via a two-step reaction:

  • Protection of 2-Amino-3-Nitropyridine:
    Reaction of 2-amino-3-nitropyridine with di-tert-butyl dicarbonate (Boc2_2O) under inert conditions . The Boc groups shield the amine from undesired reactions during subsequent synthetic steps.

    2-Amino-3-nitropyridine+Boc2OBaseN,N-Bis-Boc-3-Nitro-pyridin-2-ylamine\text{2-Amino-3-nitropyridine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{N,N-Bis-Boc-3-Nitro-pyridin-2-ylamine}
  • Purification:
    Column chromatography or recrystallization yields the final product with ~95% purity .

Raw Materials and Byproducts

  • Primary Reagents:

    • 2-Amino-3-nitropyridine (precursor) .

    • Di-tert-butyl dicarbonate (Boc2_2O) .

  • Byproducts:

    • Unreacted Boc2_2O and minor regioisomers, which are removed during purification.

Applications and Uses

Role in Organic Synthesis

The compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis:

  • Amine Protection: The Boc groups stabilize the amine during multi-step reactions, enabling selective functionalization of the pyridine ring .

  • Nitro Reduction: The nitro group can be reduced to an amine (-NH2_2), facilitating further derivatization .

SupplierLocationPurityPackaging
A.J ChemicalsNew Delhi, IN95%1 g, 5 g
Chemcia ScientificUnited States95%1 g, 10 g
BLD PharmChina95%5 g, 25 g

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator